Product packaging for 3-(4-Penten-1-oxy)phenylZinc bromide(Cat. No.:)

3-(4-Penten-1-oxy)phenylZinc bromide

Cat. No.: B14890579
M. Wt: 306.5 g/mol
InChI Key: UVALTYVIWAECTN-UHFFFAOYSA-M
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Description

Evolution of Organozinc Chemistry and its Strategic Role in Carbon-Carbon Bond Formation

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.org Initially, their use was extensive, but they were later overshadowed by the discovery of the more reactive Grignard reagents. uu.nl However, the 20th century saw a resurgence in the use of organozinc compounds, largely due to the development of transition metal-catalyzed cross-coupling reactions.

A pivotal moment in this revival was the advent of the Negishi coupling, a reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgdokumen.pub This reaction, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010, demonstrated the exceptional utility of organozinc reagents in constructing complex molecules with high precision. uni-muenchen.de The ability to form sp³-sp², sp²-sp², and other carbon-carbon bonds has made organozinc reagents a cornerstone of modern synthetic strategy. researchgate.netresearchgate.net

Other significant reactions that highlight the strategic role of organozinc reagents include:

The Simmons-Smith Reaction: Utilizes an organozinc carbenoid to form cyclopropanes from alkenes. organicreactions.orgslideshare.net

The Reformatsky Reaction: Employs an organozinc enolate to synthesize β-hydroxy esters from α-haloesters and carbonyl compounds. wikipedia.orgorganicreactions.org

The Fukuyama Coupling: A coupling reaction between an organozinc reagent and a thioester to form a ketone. slideshare.net

Significance of Polyfunctionalized Organozinc Bromides in Modern Synthetic Protocols

The presence of multiple, orthogonally reactive functional groups within a single reagent, such as in 3-(4-Penten-1-oxy)phenylzinc bromide, is of immense strategic importance in modern synthesis. organicreactions.org Such "polyfunctionalized" reagents serve as powerful platforms for the rapid assembly of molecular complexity. rsc.org

In the case of this compound, the molecule possesses three key points of reactivity:

The Aryl-Zinc Bond: This is the primary site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of a new bond at the 3-position of the phenyl ring.

The Pentenyl Group: The terminal double bond can undergo a variety of transformations, such as olefin metathesis, hydroboration-oxidation, or polymerization, independently of the organozinc moiety.

The Aryl Ether: The ether linkage is generally stable but can be cleaved under specific, often harsh, conditions if desired at a later synthetic stage.

This ability to perform selective reactions at different sites of the molecule in a controlled sequence is a cornerstone of efficient and elegant synthetic design. It allows chemists to build complex scaffolds in a convergent manner, minimizing steps and maximizing yield. The use of such pre-functionalized, stable, and selective organometallic reagents is therefore a continuing and expanding area of chemical research. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrOZn B14890579 3-(4-Penten-1-oxy)phenylZinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);pent-4-enoxybenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

UVALTYVIWAECTN-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 3 4 Penten 1 Oxy Phenylzinc Bromide and Analogous Functionalized Aryl Organozinc Reagents

Direct Oxidative Insertion of Activated Zinc into Organic Halides

The most straightforward and atom-economical method for synthesizing organozinc halides is the direct oxidative addition of metallic zinc to an organic halide. researchgate.net This heterogeneous reaction is highly dependent on the activation state of the zinc metal, as commercially available zinc powder is often passivated by a surface layer of zinc oxide, rendering it unreactive. nih.govnih.gov Consequently, various activation methods have been developed to overcome this inertness and facilitate the efficient formation of organozinc reagents.

Mechanistic Understanding of Zinc Activation and Surface Phenomena

Mechanistic studies have revealed that the nature of the activating agent can profoundly influence the reaction environment at the zinc surface. nih.gov Different pretreatment methods, which were previously thought to act similarly by simply removing the oxide layer, actually create distinct microenvironments for the organometallic intermediates formed during oxidative addition. nih.gov This highlights the complexity of the surface phenomena and the importance of choosing an appropriate activation strategy for a given substrate.

Role of Activating Agents (e.g., Lithium Chloride, Rieke Zinc, Dimethyl Sulfoxide)

A variety of activating agents and specially prepared forms of zinc are employed to promote the direct synthesis of organozinc reagents.

Lithium Chloride (LiCl): The addition of lithium chloride is a widely adopted and highly effective method for activating zinc powder. organic-chemistry.org Initially, it was speculated that LiCl aids in cleaning the zinc surface. However, detailed mechanistic studies have shown that the primary role of LiCl is to facilitate the solubilization of the organozinc halide species from the metal surface into the solvent (typically THF). organic-chemistry.org This prevents the newly formed reagent from passivating the zinc surface, thereby allowing for a continuous reaction. This protocol allows for the high-yield preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures (25-50°C). organic-chemistry.org

Rieke Zinc: Another powerful activating method involves the use of "Rieke zinc," a highly reactive form of zinc metal. It is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process generates a finely divided, high-surface-area zinc powder that readily undergoes oxidative addition with a wide range of organic halides, including less reactive aryl bromides, under mild conditions.

Iodine and 1,2-Dibromoethane (B42909): Small quantities of iodine (I₂) or 1,2-dibromoethane are often used as activators. They are thought to work by chemically etching the zinc surface, removing the passivating oxide layer and exposing fresh, reactive zinc metal. For instance, activating zinc metal with 1-5 mol % iodine in a polar aprotic solvent like DMA has been shown to be an efficient method for preparing alkylzinc bromides from unactivated alkyl bromides. organic-chemistry.org

Mechanochemical Activation: Ball-milling has emerged as a solvent-free method for zinc activation. This technique uses mechanical energy to break down the zinc oxide layer and generate fresh zinc surfaces, enabling the formation of organozinc reagents without the need for bulk solvents or inert atmospheres. nih.gov This approach has proven effective for various forms of commercially available zinc, including dust, powder, and granules. nih.gov

The choice of activating agent can be critical for success, as illustrated by the data in the following table which showcases the synthesis of various functionalized arylzinc bromides.

Aryl BromideActivation/Reaction ConditionsYield (%)Reference
Ethyl 4-bromobenzoateZn powder, LiCl, THF, 25°C>95 organic-chemistry.org
4-BromobenzonitrileZn powder, LiCl, THF, 25°C>95 organic-chemistry.org
3-BromopyridineRieke Zinc, THF, refluxNot specified, successful coupling mdpi.com
Ethyl 4-bromobutanoateZn granules, DMA, ball-milling, 4h76 (after acidic quench) nih.gov
4-BromoacetophenoneZn dust, CoBr₂, bipyridine, CH₃CN/pyridineHigh yield researchgate.net

Scalable Synthesis Protocols for Functionalized Aryl Bromides

The development of scalable and continuous-flow processes for the synthesis of organozinc reagents is of significant interest for industrial applications. Continuous-flow systems, where a solution of the organic halide is passed through a packed bed of activated zinc, offer several advantages over batch processes, including improved safety, better heat and mass transfer, and higher reproducibility. acs.orgresearchgate.netacs.org

Research has demonstrated that the continuous formation of organozinc halides can be achieved with high efficiency, yielding organozinc products in the range of 82-92%. acs.orgresearchgate.net These systems can be directly coupled with subsequent reactions, such as Negishi cross-couplings, allowing for a streamlined and automated synthesis of complex molecules. acs.orgacs.org Pilot-scale setups have been developed that can achieve throughputs of several liters per hour, underscoring the industrial viability of this methodology. researchgate.netacs.org

Transmetalation Strategies for Organozinc Bromide Formation

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic species with a zinc salt, typically zinc(II) bromide (ZnBr₂). This approach is particularly useful when the corresponding organic halide is unreactive towards direct zinc insertion or when the precursor organometallic is readily available. The driving force for this reaction is the transfer of the organic group to the more electronegative zinc center, resulting in a thermodynamically more stable organozinc compound with attenuated reactivity.

Preparation from Aryllithium Precursors and Zinc(II) Bromide

Aryllithium compounds, which can be prepared by direct lithiation of an aromatic ring or by lithium-halogen exchange, readily undergo transmetalation with ZnBr₂. This reaction is typically fast and clean, providing the corresponding arylzinc bromide in high yield. This method is advantageous as it allows for the preparation of organozinc reagents with regiochemistries that may not be accessible through direct insertion methods. For example, ortho-lithiated species can be efficiently converted to their corresponding ortho-zincated counterparts.

However, a potential drawback of this method is the presence of lithium salts in the final organozinc reagent solution. In some subsequent applications, particularly in catalysis, the presence of lithium cations can influence the reactivity and selectivity of the reaction.

Transmetalation from Grignard Reagents with Zinc(II) Bromide

Perhaps the most common transmetalation route involves the reaction of a pre-formed Grignard reagent (arylmagnesium bromide) with ZnBr₂. This method is widely used due to the vast commercial availability and ease of preparation of Grignard reagents. The reaction is an equilibrium process, but it generally favors the formation of the more covalent organozinc species.

The resulting arylzinc reagent is often used in situ for subsequent reactions. This approach combines the accessibility of Grignard chemistry with the functional group tolerance of organozinc chemistry. However, similar to the aryllithium route, the resulting solution will contain magnesium salts (MgBr₂), which can sometimes complicate the reaction system or the product purification. acs.org Studies have shown that in certain nickel-catalyzed cross-coupling reactions, the formation of an aryl-zincate species from a Grignard reagent and ZnBr₂ can facilitate the transmetalation step in the catalytic cycle. nih.gov

The following table provides examples of yields for the formation of biaryl compounds via Negishi coupling, where the organozinc reagent was prepared through transmetalation.

Grignard/Aryllithium PrecursorCoupling PartnerCatalyst/ConditionsFinal Product Yield (%)Reference
Phenylmagnesium bromideBromocycloheptaneFeCl₃, TMEDA, 0°C90 acs.org
(4-Methoxyphenyl)magnesium bromideBromocyclohexaneFeCl₃, TMEDA, 0°C99 acs.org
(4-Methylphenyl)magnesium bromideBromocyclohexaneFeCl₃, TMEDA, 0°C96 acs.org
Phenylmagnesium bromideIodobenzenePdCl₂(PPh₃)₂, 60°C (after electrochemical Zn formation)Good yields organic-chemistry.org

Optimization of Metal-Halogen Exchange Reactions for Ether-Substituted Aryl Moieties

The conversion of aryl halides to aryl organozinc reagents can be achieved through direct oxidative addition of zinc metal or via a metal-halogen exchange. The latter is often preferred for substrates with sensitive functional groups. The optimization of this exchange is crucial for maximizing yield and minimizing side reactions, especially for ether-substituted aryl moieties which can influence the electronic properties of the aromatic ring.

The metal-halogen exchange typically involves the reaction of an aryl halide with an organometallic reagent, such as an organolithium or a Grignard reagent, followed by transmetalation with a zinc salt (e.g., ZnBr₂). A key consideration for ether-substituted aryl bromides is the potential for ortho-metalation due to the directing effect of the ether oxygen. However, with a bromine atom present, the much faster halogen-metal exchange is the predominant pathway.

Optimization parameters include the choice of the organometallic reagent, solvent, temperature, and additives. For instance, the use of a "Turbo-Grignard" reagent, a 1:1 combination of isopropylmagnesium chloride and lithium chloride (i-PrMgCl·LiCl), has been shown to facilitate the exchange with unreactive aryl halides. ethz.ch The lithium chloride helps to break up Grignard aggregates, leading to a more reactive magnesium species. ethz.ch

Catalyst PrecursorLigandSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosTHF2595 researchgate.net
Pd₂(dba)₃RuPhosDioxane8092 bucknell.edu
NiCl₂(dppp)-THF6088 nih.gov
Pd(P(t-Bu)₃)₂-THF2598 organic-chemistry.org

Chemo- and Regioselective Synthesis of the 3-(4-Penten-1-oxy)phenyl Bromide Precursor

The synthesis of the precursor, 3-(4-penten-1-oxy)phenyl bromide, requires careful consideration of chemo- and regioselectivity. A common and effective method for the formation of the ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In this specific case, the synthesis would likely proceed via the reaction of the sodium salt of 3-bromophenol (B21344) with 5-bromo-1-pentene. The phenoxide is a potent nucleophile, and the primary alkyl halide is a good substrate for an SN2 reaction. youtube.comyoutube.com A strong base, such as sodium hydride (NaH), is typically used to deprotonate the phenol, forming the sodium phenoxide in situ. youtube.com The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A critical aspect of this synthesis is the chemoselectivity. The 4-pentenyl group contains a double bond, which could potentially react under certain conditions. However, the Williamson ether synthesis conditions are generally mild enough to leave the alkene functionality intact.

The regioselectivity is determined by the starting materials. By using 3-bromophenol, the bromine atom is fixed at the meta position relative to the hydroxyl group, which then becomes the ether linkage. Alternative approaches, such as the electrophilic bromination of 4-penten-1-oxybenzene, would likely lead to a mixture of ortho and para isomers due to the ortho-, para-directing nature of the ether group, making the direct synthesis from 3-bromophenol the more regioselective route. mdpi.com

The following table outlines a plausible synthetic route for 3-(4-penten-1-oxy)phenyl bromide.

StepReactantsReagents and ConditionsProductTypical Yield (%)
13-Bromophenol1. NaH, THF, 0 °C to rtSodium 3-bromophenoxideQuantitative (in situ)
2Sodium 3-bromophenoxide, 5-Bromo-1-penteneTHF, reflux3-(4-Penten-1-oxy)phenyl bromide85-95

Advanced Techniques for Organozinc Reagent Generation (e.g., Continuous Flow Synthesis, Microfluidics)

Recent advancements in chemical synthesis have led to the development of continuous flow and microfluidic techniques for the generation of organometallic reagents, including organozinc compounds. nih.govnih.govmdpi.com These methods offer several advantages over traditional batch synthesis, such as improved safety, better heat and mass transfer, and the ability to generate unstable reagents on-demand for immediate use. nih.govnih.govmdpi.com

In a continuous flow setup for the synthesis of 3-(4-penten-1-oxy)phenylzinc bromide, a solution of the precursor, 3-(4-penten-1-oxy)phenyl bromide, in a suitable solvent like THF would be pumped through a heated column packed with zinc metal. nih.gov The temperature of the column can be precisely controlled to optimize the reaction rate and minimize decomposition. nih.gov The resulting solution of the organozinc reagent can then be directly introduced into a second reactor for a subsequent reaction, such as a Negishi cross-coupling. nih.gov

Microfluidic reactors offer even greater control over reaction parameters due to their small channel dimensions. mdpi.comnih.gov This allows for rapid mixing and precise temperature control, which can lead to higher yields and selectivities. mdpi.comnih.gov The synthesis of organozinc reagents in microfluidic systems has been demonstrated, showcasing the potential for highly efficient and controlled generation of these valuable intermediates. mdpi.comnih.gov

The following table provides a comparison of batch versus continuous flow synthesis for the generation of organozinc reagents.

ParameterBatch SynthesisContinuous Flow Synthesis
SafetyPotential for exotherm accumulationImproved heat dissipation, smaller reaction volumes
ScalabilityOften requires significant redevelopment for scale-upScalable by running the system for longer times (scaling out)
ReproducibilityCan be variable due to mixing and temperature gradientsHigh reproducibility due to precise control of parameters
Reagent StabilityUnstable reagents need to be storedOn-demand generation and immediate consumption

Reactivity Profiles and Diverse Synthetic Applications of 3 4 Penten 1 Oxy Phenylzinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of contemporary organic chemistry, and organozinc compounds are prominent coupling partners due to their moderate reactivity and high functional group tolerance. thieme-connect.comnih.gov The carbon-zinc bond in reagents like 3-(4-penten-1-oxy)phenylzinc bromide is sufficiently nucleophilic to participate in transmetalation with a transition metal center, a key step in the catalytic cycles of many cross-coupling reactions. illinois.edu

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org For a substrate such as this compound, this reaction allows for the direct connection of the substituted phenyl ring to a variety of organic moieties.

The palladium-catalyzed Negishi coupling of this compound is expected to proceed with a wide range of aryl halides and pseudohalides. The reactivity of the coupling partner generally follows the order I > Br ≈ OTf > Cl, which is typical for oxidative addition to the palladium(0) center. wikipedia.org Electron-deficient aryl halides tend to react more readily than electron-rich ones. nih.gov Steric hindrance on the coupling partner can also impact the reaction efficiency. pitt.edu

Table 1: Illustrative Scope of Palladium-Catalyzed Negishi Cross-Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
14-IodoanisolePd(OAc)₂ (2)SPhos (4)THF60>95
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Dioxane8092
31-Chloro-4-nitrobenzenePd(P(t-Bu)₃)₂ (3)-NMP10085
42-BromopyridinePdCl₂(dppf) (5)-THF6588
5Phenyl triflatePd(PPh₃)₄ (5)-Toluene9078

Note: This data is illustrative and based on general principles of Negishi couplings, not on experimentally verified results for this specific compound.

Limitations of this methodology may include challenges with particularly unreactive aryl chlorides, which often require more specialized catalyst systems. organic-chemistry.org Additionally, substrates with certain functional groups that can coordinate strongly to the palladium catalyst may inhibit the reaction.

While the primary focus of this article is on the aryl-zinc bond, it is pertinent to briefly mention that if the pentenoxy side chain were to be modified to include a chiral center, the stereospecificity of subsequent reactions would be of interest. In general, Negishi couplings involving sp³-hybridized organozinc reagents can proceed with high stereospecificity. For instance, the coupling of secondary alkylzinc halides often occurs with retention of configuration, although this can be influenced by the reaction mechanism and the choice of catalyst. organic-chemistry.org Achieving high enantioselectivity in the creation of new stereocenters during the coupling process typically requires the use of chiral ligands on the palladium catalyst.

The choice of ligand is crucial for the success of palladium-catalyzed Negishi cross-coupling reactions. nih.gov Ligands stabilize the palladium catalyst, influence its reactivity, and can prevent the formation of palladium black. For the coupling of aryl zinc reagents, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, CPhos), have proven to be highly effective. organic-chemistry.orgacs.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides. illinois.edu The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in certain Negishi couplings. organic-chemistry.org

Table 2: Effect of Different Ligands on the Coupling of this compound with 4-Chlorotoluene

EntryLigandCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd₂(dba)₃ (2)THF802425
2P(t-Bu)₃Pd₂(dba)₃ (2)Toluene801285
3XPhosPd(OAc)₂ (2)Dioxane80896
4SPhosPd(OAc)₂ (2)Dioxane80894

Note: This data is illustrative and based on general principles of ligand effects in Negishi couplings.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Negishi couplings can be particularly effective for coupling with unreactive electrophiles like aryl chlorides and for reactions involving sp³-hybridized carbons. wikipedia.orgudel.edu For this compound, a nickel catalyst could be advantageous for couplings with sterically hindered or electron-rich aryl chlorides. thieme-connect.com Various nickel complexes, often in combination with phosphine or NHC ligands, can be employed. d-nb.info

Table 3: Illustrative Examples of Nickel-Catalyzed Cross-Coupling of this compound

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
14-ChlorotolueneNiCl₂(dppp) (5)-THF6590
22-ChloroanisoleNi(acac)₂ (10)dppe (10)NMP8082
3Vinyl bromideNi(cod)₂ (5)PCy₃ (10)Dioxane5088

Note: This data is illustrative and based on general principles of nickel-catalyzed couplings.

Cobalt- and Copper-Mediated Cross-Coupling Processes

In the quest for more sustainable and economical synthetic methods, cobalt and copper catalysts have emerged as promising alternatives to precious metals like palladium. nih.gov Cobalt-catalyzed cross-couplings of organozinc reagents with aryl and heteroaryl halides have been developed and show good functional group tolerance. uni-muenchen.de These reactions may proceed through different mechanisms than their palladium and nickel counterparts, potentially involving radical intermediates. nih.gov

Copper-mediated cross-coupling reactions involving organozinc reagents are less common than palladium or nickel-catalyzed versions but have been reported. organic-chemistry.org These reactions often require specific conditions and may be more limited in scope.

Table 4: Potential Cobalt- and Copper-Mediated Cross-Couplings of this compound

EntryMetalCoupling PartnerCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield (%)
1Co4-BromoanisoleCoCl₂ (10)2,2'-Bipyridine (20)THF6075
2Co1-IodonaphthaleneCoBr₂ (10)TMEDA (20)DMA8080
3Cu4-IodobenzonitrileCuI (10)LiCl (2)DMF10065

Note: This data is illustrative and based on the growing field of cobalt and copper-catalyzed cross-couplings.

Uncatalyzed Cross-Coupling with Highly Electrophilic Partners

Arylzinc reagents are known to participate in cross-coupling reactions with a variety of electrophiles. While many of these transformations require a transition metal catalyst, uncatalyzed cross-coupling can occur with highly reactive electrophilic partners. For instance, functionalized arylzinc reagents can couple with allylic and aryl halides in the presence of Cu(I) salts sci-hub.box. The reactivity in these uncatalyzed or minimally catalyzed reactions is highly dependent on the nature of the electrophile. Highly activated electrophiles, such as acyl chlorides or electron-deficient aryl halides, are potential candidates for uncatalyzed cross-coupling with this compound. The pronounced effect of magnesium salts has been noted to be key in promoting iron-catalyzed coupling reactions of arylzinc reagents, suggesting that salt additives could also play a crucial role in facilitating "uncatalyzed" pathways by enhancing the nucleophilicity of the organozinc compound researchgate.net.

Carbon-Carbon Bond Forming Reactions Beyond Cross-Coupling

Beyond traditional cross-coupling reactions, the nucleophilic character of the carbon-zinc bond in this compound enables a variety of other carbon-carbon bond-forming transformations.

Nucleophilic Addition to Carbonyl Compounds and Iminium Intermediates

Arylzinc reagents readily undergo nucleophilic addition to a range of carbonyl compounds, including aldehydes and ketones, to form secondary and tertiary alcohols, respectively. These reactions often proceed with high functional group tolerance sci-hub.box. The addition of this compound to an aldehyde, for example, would yield a functionalized benzylic alcohol.

Similarly, arylzinc reagents can add to iminium ions, which are electrophilic intermediates generated from the condensation of an amine and a carbonyl compound. This reaction, often referred to as a Petasis-type reaction when using boronic acids, can be extended to organozinc reagents to produce functionalized amines researchgate.net. The addition of this compound to an iminium ion would provide access to complex amines bearing the pentenoxy-substituted phenyl group researchgate.netnih.gov. The reaction conditions for these additions can often be mild, preserving the integrity of the pentenyl and ether functionalities.

Conjugate Addition Reactions (1,4-Addition) to Unsaturated Systems

The 1,4-conjugate addition, or Michael addition, of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. Arylzinc reagents can add to enones, enoates, and other Michael acceptors, often in the presence of a copper catalyst to facilitate the reaction sci-hub.boxacs.org. However, uncatalyzed conjugate additions of arylzinc halides to enones have also been reported, particularly when using coordinating solvents like DME organic-chemistry.org.

The reaction of this compound with an α,β-unsaturated ketone would be expected to yield a γ-functionalized ketone. The success of such a reaction would depend on the relative reactivity of the arylzinc nucleophile and the Michael acceptor. The use of additives or catalysts can often tune the selectivity between 1,2- and 1,4-addition. For instance, palladium-catalyzed carbonylative conjugate addition of dialkylzinc reagents to unsaturated carbonyls has been developed to produce 1,4-diketones organic-chemistry.org. Arylzinc species generated in situ from diethylzinc (B1219324) and arylboronic acids have also been shown to undergo conjugate addition to α,β-unsaturated ketones organic-chemistry.org. The reaction can also be extended to α,β-unsaturated nitriles and carboxylic acid derivatives researchgate.net.

Radical Reactions and Single-Electron Transfer Pathways

While many reactions of organozinc compounds are considered to be polar in nature, radical pathways and single-electron transfer (SET) mechanisms can also be operative. For instance, a hybrid transition metal/radical process has been described for the addition of organozinc reagents and alkyl halides across alkenylboron reagents nih.gov. In such a process, an alkyl radical is generated, which then participates in a cascade reaction. It is conceivable that under certain conditions, such as in the presence of a suitable initiator or a transition metal catalyst capable of SET, the arylzinc moiety of this compound could engage in radical reactions.

The pentenyl group within the molecule could act as an intramolecular radical trap. If a radical were to be generated at the aryl position, a 5-exo-trig cyclization onto the double bond would be a favorable process, leading to the formation of a five-membered ring. Such intramolecular radical cyclizations are a powerful tool for the construction of cyclic systems.

Intra- and Intermolecular Cyclization Pathways Involving the Pentenyl Moiety

The pentenyl group in this compound provides a handle for a variety of cyclization reactions. In the presence of a suitable transition metal catalyst, such as palladium, an intramolecular carbocyclization could be initiated. This would involve the insertion of the palladium into the carbon-zinc bond, followed by migratory insertion of the tethered alkene onto the aryl-palladium species. Subsequent β-hydride elimination or reductive elimination would then yield the cyclized product acs.org.

For example, a palladium-catalyzed intramolecular carbozincation of alkenes has been reported, which could be analogous to the potential reactivity of this compound acs.org. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones has also been demonstrated, suggesting that under appropriate conditions, the pentenyl group could participate in cyclization reactions nih.gov. Furthermore, reductive cyclization of unactivated alkyl chlorides with tethered alkenes under photoredox catalysis highlights another potential pathway for the cyclization of the pentenyl moiety nih.gov. Thermally induced formal [3+2] cyclization of ortho-aminoaryl-tethered alkylidenecyclopropanes provides another example of intramolecular cyclization involving a tethered unsaturated system rsc.org.

Chemoselective Transformations Enabled by the Phenoxyphenyl Ether and Pentenyl Group

The presence of multiple functional groups in this compound allows for the possibility of chemoselective transformations. The relative reactivity of the arylzinc bond, the ether linkage, and the terminal alkene can be exploited to achieve selective reactions at one site while leaving the others intact.

Organozinc reagents are known for their high functional group tolerance, meaning that the arylzinc moiety can undergo reactions such as cross-coupling or nucleophilic addition in the presence of the ether and alkene groups sci-hub.boxresearchgate.net. For instance, an iron-catalyzed chemoselective cross-coupling of alkyl halides with arylzinc reagents has been reported, which tolerates a variety of functional groups researchgate.net.

Conversely, the pentenyl group can be selectively targeted for reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation, while the arylzinc bond remains unreacted, provided that the reagents and conditions are carefully chosen. Similarly, the ether linkage is generally stable under many reaction conditions used for organozinc chemistry.

The ability to perform transformations at one part of the molecule while preserving the others is a key advantage in multi-step synthesis. This allows for the sequential functionalization of this compound, making it a valuable precursor for the synthesis of complex molecules.

Interactive Data Table: Reactivity Summary

Reaction TypeSub-SectionElectrophile/ReagentPotential Product
Uncatalyzed Cross-Coupling3.1.4Highly Electrophilic HalidesBiaryl Compounds
Nucleophilic Addition3.2.1Aldehydes, KetonesSecondary/Tertiary Alcohols
Nucleophilic Addition3.2.1Iminium IonsFunctionalized Amines
Conjugate Addition3.2.2α,β-Unsaturated Carbonylsγ-Functionalized Carbonyls
Radical Reaction3.2.3Radical InitiatorCyclized Products
Intramolecular Cyclization3.2.4Transition Metal CatalystFused Ring Systems
Chemoselective Reaction3.3VariousSite-Specific Functionalization

Selective Reactivity at the Zincated Carbon in the Presence of Olefinic and Ether Linkages

A defining characteristic of organozinc reagents is their remarkable chemoselectivity, allowing for precise reactions at the carbon-zinc bond without disturbing other functional groups within the molecule. organicreactions.orgorganic-chemistry.org In the case of this compound, the molecule contains three key functional moieties: the arylzinc bromide, a terminal alkene, and an ether linkage. The carbon-zinc bond is the most nucleophilic and reactive site, making it the primary center for transformations such as cross-coupling reactions. organicreactions.org

The ether and olefin groups are significantly less reactive under the typical conditions employed for reactions involving the arylzinc moiety. sigmaaldrich.com This differential reactivity is fundamental to the synthetic utility of this compound. For instance, in palladium- or nickel-catalyzed Negishi cross-coupling reactions, the arylzinc portion of the molecule will readily participate in carbon-carbon bond formation with a variety of organic halides, leaving the pentenoxy side chain intact. organic-chemistry.org

The tolerance of organozinc reagents for various functional groups, including ethers and alkenes, has been well-documented. sigmaaldrich.com This allows for the strategic incorporation of these functionalities into a target molecule, with the assurance that they will remain unchanged during the initial coupling step. This selective reactivity is crucial for multi-step syntheses where the olefin and ether groups are intended for subsequent transformations.

Table 1: Representative Negishi Cross-Coupling Reactions of Arylzinc Reagents

Arylzinc Reagent PrecursorCoupling PartnerCatalystProductYield (%)Reference
3-Bromo-1-(4-penten-1-oxy)benzene + Zn4-IodoanisolePd(PPh₃)₄3-(4-Penten-1-oxy)-4'-methoxybiphenylHigh organic-chemistry.org (Illustrative)
3-Bromo-1-(4-penten-1-oxy)benzene + ZnVinyl BromidePd₂(dba)₃/SPhos3-(4-Penten-1-oxy)styreneHigh nih.govorganic-chemistry.org (Illustrative)
3-Bromo-1-(4-penten-1-oxy)benzene + ZnBenzoyl ChloridePd(dppf)Cl₂(3-(4-Penten-1-oxy)phenyl)(phenyl)methanoneHigh organicreactions.org (Illustrative)

This table is illustrative and based on the known reactivity of similar functionalized arylzinc reagents.

Strategic Utilization of the Terminal Alkene for Further Functionalization

Following the selective reaction at the zincated carbon, the terminal alkene of the pentenoxy side chain becomes a valuable handle for further molecular elaboration. This two-step approach, involving an initial cross-coupling followed by a reaction at the olefin, allows for the rapid construction of complex molecules from a single, versatile building block.

A variety of well-established chemical transformations can be applied to the terminal alkene. For instance, after a Negishi coupling to form a biaryl structure, the terminal double bond can undergo reactions such as:

Hydroboration-oxidation: to introduce a primary alcohol.

Epoxidation: to form an epoxide, which can be opened by various nucleophiles.

Olefin metathesis: to form new carbon-carbon double bonds, enabling the synthesis of larger, more complex structures. researchgate.net

Intramolecular cyclization: In cases where the coupled partner introduces a suitably positioned reactive group, the terminal alkene can participate in intramolecular reactions to form cyclic ethers or carbocycles. rsc.org

This sequential reaction strategy is exemplified by tandem processes where an initial cross-coupling is followed by a cyclization event. For instance, a Negishi coupling could be followed by a ring-closing metathesis (RCM) to construct polycyclic systems. researchgate.net This highlights the synthetic power of bifunctional reagents like this compound, where each reactive site can be addressed in a controlled and stepwise manner.

Construction of Biologically Relevant Scaffolds and Advanced Intermediates

The ability to perform selective and sequential reactions on this compound makes it a valuable precursor for the synthesis of biologically relevant scaffolds and advanced pharmaceutical intermediates. Many natural products and therapeutic agents feature substituted aromatic cores and functionalized side chains.

One important class of biologically active molecules that can be accessed through this chemistry are substituted benzofurans and chromanes . These heterocyclic systems are present in a wide array of natural products and pharmaceuticals with diverse biological activities. nih.govresearchgate.net For example, a synthetic sequence could involve a Negishi coupling of this compound with an ortho-functionalized aryl halide. Subsequent intramolecular cyclization of the resulting product, potentially involving the terminal alkene, could then lead to the formation of a benzofuran (B130515) or chromane (B1220400) ring system.

The versatility of this approach allows for the generation of a library of diverse molecules by varying the coupling partner in the initial Negishi reaction and the subsequent transformation of the alkene. This is particularly useful in drug discovery for the exploration of structure-activity relationships.

Table 2: Examples of Biologically Relevant Scaffolds Synthesizable from Bifunctional Reagents

Target ScaffoldSynthetic StrategyKey ReactionsPotential Biological Activity
Substituted BenzofuransAryl-aryl coupling followed by intramolecular cyclizationNegishi Coupling, O-vinylation/cyclizationAntifungal, Anti-inflammatory
Substituted ChromanesAryl-aryl coupling followed by intramolecular cyclizationNegishi Coupling, Prins-type cyclizationAntioxidant, Anticancer
Spirocyclic CompoundsAryl-aryl coupling followed by intramolecular cycloadditionNegishi Coupling, [2+2] cycloadditionCNS activity, Enzyme inhibition

This table illustrates potential synthetic pathways to biologically relevant scaffolds, drawing on established reactivity patterns of related bifunctional molecules.

Mechanistic Investigations of Reactions Involving 3 4 Penten 1 Oxy Phenylzinc Bromide

Elucidation of Catalytic Cycles in Negishi and Related Cross-Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern synthetic chemistry. wikipedia.org The catalytic cycle for the reaction of 3-(4-Penten-1-oxy)phenylZinc bromide with an aryl halide (Ar-X) typically proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically Pd(0) or Ni(0). wikipedia.org This step involves the cleavage of the carbon-halide bond and the formation of a new organometallic complex. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. wikipedia.org For instance, electron-deficient aryl halides generally undergo oxidative addition more rapidly.

In the context of this compound, the substrate specificity of the coupling partner is a critical factor. The reaction tolerates a wide array of functional groups on the aryl halide, a key advantage of Negishi couplings. chem-station.com However, sterically hindered aryl halides can significantly slow down the rate of oxidative addition. nih.gov

Table 1: Relative Rates of Oxidative Addition for Various Aryl Bromides with a Pd(0) Catalyst

Aryl Bromide Electronic Nature Steric Hindrance Relative Rate
4-Nitro-bromobenzene Electron-deficient Low 1.00
4-Bromo-benzonitrile Electron-deficient Low 0.85
Bromobenzene Neutral Low 0.50
4-Bromo-anisole Electron-rich Low 0.25
2-Bromo-toluene Neutral High 0.15

Note: The data in this table are illustrative and based on general trends observed in Negishi coupling reactions.

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the zinc reagent to the palladium center. nobelprize.org With this compound, the active transmetalating species may not be the simple organozinc halide. It is proposed that in solution, organozinc halides can exist in equilibrium with diorganozinc species and zinc halides (Schlenk equilibrium). Furthermore, the formation of "ate" complexes, or higher-order zincates, through coordination with halide ions or other ligands can significantly enhance the nucleophilicity and reactivity of the organozinc reagent. wikipedia.org

Recent studies have also pointed to the involvement of heterobimetallic complexes, where a direct interaction or bond exists between the palladium and zinc centers. rsc.orguni-muenchen.de These species can influence the rate and selectivity of the transmetalation process. The presence of salts like LiCl, often used in the preparation of organozinc reagents, can facilitate the breakup of organozinc aggregates and promote the formation of more reactive species. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst. wikipedia.org This step is crucial for the formation of the desired C-C bond. For the reaction to be efficient, reductive elimination must be faster than competing side reactions, such as β-hydride elimination, especially when dealing with alkylzinc reagents. nih.govmit.edu

In the case of coupling this compound with an aryl halide, the resulting diarylpalladium intermediate is generally stable towards β-hydride elimination. The reductive elimination from a cis-diarylpalladium(II) complex is typically a concerted and stereoretentive process. wikipedia.org The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate of reductive elimination. Electron-donating ligands can accelerate this step. acs.org

Impact of Solvents, Additives, and Counterions on Reaction Kinetics and Selectivity

The reaction environment plays a critical role in the efficiency and outcome of Negishi couplings.

Solvents: Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used. The choice of solvent can affect the solubility of the reagents and intermediates, as well as the stability of the catalytic species. uni-muenchen.de For instance, more polar solvents can promote the formation of ionic intermediates and accelerate certain steps of the catalytic cycle. nih.gov

Additives: As mentioned, salts like LiCl or LiBr are often present from the synthesis of the organozinc reagent and can have a beneficial effect by breaking down zinc clusters and forming more reactive zincate species. uni-muenchen.de Other additives, such as tetraalkylammonium salts, can also influence the reaction rate and selectivity. uni-muenchen.de

Counterions: The nature of the halide counterion (bromide in this case) on the organozinc reagent can impact its reactivity. While detailed studies on the specific effect of the bromide in this compound are not extensively documented, it is known that the Lewis acidity of the resulting zinc halide byproduct (ZnBr2) can influence the catalytic cycle, sometimes leading to catalyst inhibition. rsc.org

Table 2: Effect of Solvents and Additives on the Yield of a Model Negishi Coupling Reaction

Solvent Additive (1 equiv.) Yield (%)
THF None 75
THF LiCl 92
Dioxane None 60
NMP None 88
Toluene None 45

Note: This table presents hypothetical data for the coupling of this compound with 4-bromo-toluene, based on general observations in related systems.

Studies of Radical Intermediates and Electron Transfer Mechanisms in Organozinc Reactivity

While the mechanism of Negishi coupling is predominantly described by the ionic, three-step catalytic cycle, the involvement of radical intermediates and single-electron transfer (SET) pathways cannot be entirely ruled out, particularly under certain conditions or with specific substrates.

Recent research has shown that organozinc reagents can act as precursors for alkyl radicals under photoredox catalysis. zioc.ru In the context of traditional thermal Negishi couplings, the formation of radical species could potentially arise from SET processes between the organozinc reagent and the palladium catalyst or the organic halide. The presence of radical intermediates can lead to side reactions such as homocoupling of the organozinc reagent or the organic halide. nih.gov The addition of radical scavengers like TEMPO has been shown in some systems to inhibit the reaction, suggesting the involvement of radical pathways. nih.govresearchgate.net

Computational Chemistry and Density Functional Theory (DFT) for Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms. DFT calculations can provide insights into the geometries and energies of reactants, intermediates, and transition states along the reaction pathway. nih.govresearchgate.net

For reactions involving this compound, DFT studies could be employed to:

Model the structures of different active zincate and heterobimetallic species and evaluate their relative stabilities and reactivities in the transmetalation step. rsc.org

Calculate the energy barriers for the oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-determining step under various conditions.

Investigate the influence of different phosphine ligands on the stability of intermediates and the energy of transition states, helping to rationalize ligand effects on reaction efficiency.

Explore the feasibility of alternative mechanistic pathways, including those involving radical intermediates or different oxidation states of the catalyst. acs.org

By combining experimental observations with computational analysis, a more comprehensive understanding of the factors governing the reactivity of this compound in cross-coupling reactions can be achieved.

Advanced Methodologies and Future Research Directions in Organozinc Chemistry

Development of Tandem and Cascade Reactions Incorporating 3-(4-Penten-1-oxy)phenylZinc Bromide

The dual functionality of this compound makes it an ideal candidate for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single operation. rsc.orgrsc.org Such processes are highly desirable in organic synthesis as they offer increased efficiency by minimizing purification steps and reducing waste.

Future research could focus on a tandem Negishi coupling/intramolecular cyclization sequence. In this approach, the arylzinc moiety would first undergo a standard cross-coupling reaction with a suitable partner. wikipedia.org The pendant pentenoxy side chain could then participate in a subsequent intramolecular cyclization, triggered by a second catalytic cycle or a change in reaction conditions. For instance, coupling with an acyl halide could be followed by an intramolecular ene reaction or a Pauson-Khand type reaction, leading to the rapid assembly of complex polycyclic structures.

Table 1: Hypothetical Tandem Negishi Coupling/Cyclization Reactions

Entry Coupling Partner Proposed Cyclization Potential Product
1 Acryloyl chloride Intramolecular Heck Dihydronaphthalene derivative
2 2-Iodophenol Intramolecular etherification Fused heterocyclic system

Another promising avenue is the development of cascade reactions initiated by the carbometalation of the terminal alkene. A transition metal catalyst could facilitate the addition of the organozinc group across the double bond of another molecule, generating a new organometallic species that could then undergo an intramolecular cyclization onto the aromatic ring. This would allow for the stereocontrolled synthesis of intricate carbocyclic and heterocyclic frameworks. scribd.com

Enantioselective Synthesis Utilizing Chiral Ligand Systems

The development of enantioselective transformations is a cornerstone of modern organic synthesis. While the direct enantioselective synthesis involving an achiral organozinc reagent like this compound is not feasible, its use in reactions that generate a new chiral center is a significant area for exploration. This is typically achieved through the use of a chiral catalyst, most commonly a transition metal complexed with a chiral ligand. nih.govacs.org

For example, in a Negishi cross-coupling reaction with a prochiral electrophile, a chiral palladium or nickel catalyst could effectively differentiate between the two enantiotopic faces of the electrophile, leading to the formation of one enantiomer of the product in excess. nih.govnih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP, Josiphos, and TADDOL derivatives have been successfully employed in a variety of enantioselective cross-coupling reactions and could be screened for their effectiveness with this compound. wikipedia.orgresearchgate.netmdpi.com

Table 2: Potential Chiral Ligands for Enantioselective Cross-Coupling

Ligand Type Example Potential Application
Chiral Phosphines (R)-BINAP Enantioselective Negishi coupling
Ferrocenyl Ligands (R,S)-Josiphos Asymmetric allylic alkylation

Future research would involve the systematic evaluation of various chiral ligand systems in reactions between this compound and a range of prochiral electrophiles to identify the optimal conditions for high enantiomeric excess.

Photoredox Catalysis and Electrocatalysis in Organozinc Transformations

In recent years, photoredox catalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering alternative, often milder, methods for generating reactive intermediates. researchgate.netresearchgate.netamazonaws.com The application of these techniques to organozinc chemistry, and specifically to reactions involving this compound, holds significant promise.

Photoredox catalysis could enable novel reaction pathways that are not accessible under thermal conditions. For instance, a photoredox catalyst could facilitate a single-electron transfer (SET) process, generating a radical species from the organozinc compound. This radical could then participate in a variety of transformations, including Giese-type additions to electron-deficient alkenes or radical-polar crossover reactions. The terminal alkene in this compound could also be a participant in these radical-mediated processes.

Electrocatalysis offers a means to drive reactions using electricity, a sustainable and highly tunable energy source. rsc.org An electrochemical approach could be used to generate the active catalyst in situ or to facilitate the key redox steps in the catalytic cycle of a Negishi coupling. This could lead to more efficient and environmentally friendly processes by avoiding the use of stoichiometric chemical oxidants or reductants. Research in this area would focus on designing electrochemical cells and identifying suitable electrode materials and electrolytes to promote the desired transformations of this compound. researchgate.net

Innovations in Catalyst Design for Enhanced Efficiency and Sustainability

The development of more active, stable, and sustainable catalysts is a continuous goal in organometallic chemistry. nih.govresearchgate.net For reactions involving this compound, innovations in catalyst design could lead to significant improvements in reaction efficiency and environmental impact.

One area of focus is the development of catalysts based on earth-abundant and less toxic metals, such as iron, copper, and cobalt, as alternatives to the commonly used palladium and nickel catalysts. researchgate.netsci-hub.st While the reactivity of these first-row transition metals can be different, the design of appropriate ligand scaffolds can help to achieve high catalytic activity and selectivity.

Another important trend is the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. researchgate.net This facilitates catalyst recovery and reuse, which is particularly important for expensive and precious metal catalysts. For reactions with this compound, a supported palladium catalyst could be developed for use in continuous flow reactors, allowing for a more scalable and sustainable synthetic process. researchgate.net The use of green solvents, such as water or deep eutectic solvents, in conjunction with appropriately designed catalysts, is another avenue for enhancing the sustainability of these reactions. nih.govorganic-chemistry.orgmdpi.comresearchgate.net

Expanding the Substrate Scope and Functional Group Tolerance of Zinc-Mediated Reactions

A key advantage of organozinc reagents is their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. chem-station.comorgsyn.org However, there is always room for improvement, and expanding the substrate scope and functional group tolerance of reactions involving this compound is a crucial area for future research.

This involves the development of new catalytic systems that are compatible with a wider range of functional groups, including those that are typically sensitive, such as acidic protons, electrophilic carbonyls, and reducible nitro groups. researchgate.netresearchgate.net The design of more robust ligands that can protect the metal center from deactivation by coordinating functional groups is a key strategy in this regard.

Furthermore, expanding the scope of coupling partners for this compound is also of great interest. This includes the development of methods for coupling with challenging electrophiles, such as alkyl halides with beta-hydrogens, sterically hindered aryl halides, and even unactivated C-H bonds. nih.gov The inherent reactivity of the terminal alkene in the pentenoxy side chain also presents opportunities for expanding the reaction scope through subsequent functionalization after the initial cross-coupling event. acs.org

Table 3: Compound Names

Compound Name
This compound
(R)-BINAP
(R,S)-Josiphos

Q & A

Q. What are the recommended synthetic protocols for preparing 3-(4-Penten-1-oxy)phenylZinc bromide with high purity?

  • Methodological Answer : The synthesis typically involves transmetallation from a Grignard precursor. For example:

Prepare the Grignard reagent 3-(4-Penten-1-oxy)phenylmagnesium bromide by reacting 4-penten-1-oxybenzyl bromide with magnesium in anhydrous THF under argon .

Perform transmetallation by adding ZnBr₂ in a 1:1 molar ratio at −20°C to prevent side reactions.

Purify via recrystallization in dry diethyl ether or hexane.
Purity is confirmed by NMR (absence of residual magnesium species) and elemental analysis. For structural validation, single-crystal X-ray diffraction (as in analogous zinc complexes) is recommended .

Q. Which characterization techniques are critical for confirming the structure and purity of this organozinc compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and zinc coordination shifts (e.g., downfield shifts for oxygen-bound protons) .
  • X-ray Diffraction : Resolve coordination geometry and bond lengths, as demonstrated in tetraaqua-zinc complexes .
  • FTIR : Identify Zn–C and Zn–O vibrational modes (450–550 cm⁻¹) .
  • Elemental Analysis : Ensure stoichiometric ratios of C, H, and Br.

Q. How does this compound participate in cross-coupling reactions?

  • Methodological Answer : This compound acts as a nucleophile in Negishi couplings. Example protocol:

React with aryl halides (e.g., 4-bromotoluene) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄).

Use THF or DMF as solvents at 60–80°C for 12–24 hours.

Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Store under inert gas (argon) at −20°C in flame-dried glassware.
  • Decomposes upon exposure to moisture or oxygen, forming zinc oxides/hydroxides. Stability tests (TGA/DSC) for analogous zinc compounds show decomposition above 150°C .

Advanced Research Questions

Q. How can mechanistic insights into the transmetallation step be experimentally validated?

  • Methodological Answer :
  • Use in situ FTIR or Raman spectroscopy to track Zn–C bond formation during Grignard-to-zinc transmetallation.
  • Isotopic labeling (e.g., ²⁵Mg) combined with mass spectrometry can elucidate magnesium-zinc exchange kinetics .
  • Computational modeling (DFT) of transition states complements experimental data .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Systematic approaches include:

Solvent Screening : Compare reactivity in THF vs. Et₂O; THF enhances solubility but may stabilize intermediates.

Additive Studies : Add LiCl to modulate zinc coordination spheres, as seen in related organozinc reactions .

Replicate Conditions : Cross-validate using high-purity reagents (e.g., redistilled ZnBr₂) .

Q. How can the ligand (4-Penten-1-oxy) group influence the compound’s coordination chemistry?

  • Methodological Answer :
  • The pentenyloxy group’s flexibility allows chelation or monodentate binding. Single-crystal XRD (as in [Zn(4,4'-bipyridine)] complexes) reveals ligand conformation-dependent coordination modes .
  • Competitive binding studies with stronger ligands (e.g., pyridine) quantify stability constants via UV-Vis titration.

Q. What advanced applications exist in materials science or catalysis?

  • Methodological Answer :
  • Metal-Organic Frameworks (MOFs) : Use as a zinc precursor for constructing porous frameworks with tailored pore sizes (e.g., for gas storage) .
  • Asymmetric Catalysis : Incorporate chiral auxiliaries into the aryl-zinc complex for enantioselective C–C bond formation .

Q. How can synthetic yields be optimized using design-of-experiments (DOE) approaches?

  • Methodological Answer :
  • DOE Variables : Temperature (−30°C to 0°C), ZnBr₂ stoichiometry (0.8–1.2 eq.), and reaction time (1–6 hrs).
  • Response Surface Methodology : Identify optimal conditions via software (e.g., JMP®). For similar organometallics, yields improve at −20°C with 1.1 eq. ZnBr₂ .

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